1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane

Organosilicon Synthesis Polymer Chemistry Crosslinking Agents

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane (CAS 4617-27-0) is a symmetrical, organosilicon compound belonging to the chlorosiloxane class. It features a disiloxane (Si-O-Si) backbone with two terminal silicon atoms, each bearing one methyl group and two reactive chlorine atoms.

Molecular Formula C2H6Cl4OSi2
Molecular Weight 244 g/mol
CAS No. 4617-27-0
Cat. No. B011016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane
CAS4617-27-0
Synonyms1,1,3,3-tetrachloro-1,3-dimethyldisiloxane; 1,1,3,3-Tetrachloro-1,3-dimethylpropanedisiloxane; Einecs 225-025-6
Molecular FormulaC2H6Cl4OSi2
Molecular Weight244 g/mol
Structural Identifiers
SMILESC[Si](O[Si](C)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C2H6Cl4OSi2/c1-8(3,4)7-9(2,5)6/h1-2H3
InChIKeyWAUFEDNTDWQARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane (CAS 4617-27-0) - A Chlorinated Disiloxane for Controlled Polymerization


1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane (CAS 4617-27-0) is a symmetrical, organosilicon compound belonging to the chlorosiloxane class [1]. It features a disiloxane (Si-O-Si) backbone with two terminal silicon atoms, each bearing one methyl group and two reactive chlorine atoms. This structure gives it a molecular weight of 244.05 g/mol and physical properties including a boiling point of 141 °C (at 750 Torr) and a density of 1.278 g/cm³ [1]. The presence of four labile Si-Cl bonds makes it a highly reactive bifunctional intermediate, particularly suitable for controlled hydrolysis and condensation reactions to form linear siloxane polymers or silsesquioxane cage structures [2].

Why a Tetrachlorodisiloxane Cannot Be Replaced by Other Siloxanes or Chlorosilanes


Generic substitution fails because the precise number and position of chlorine atoms on the disiloxane backbone dictate the architecture and properties of the resulting polymer network. Monomeric dichlorosilanes like dimethyldichlorosilane (Me₂SiCl₂) produce linear chains upon hydrolysis [1]. In contrast, 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane acts as a pre-formed, bifunctional disiloxane building block with four reactive sites, enabling the rapid construction of more complex, pre-defined structures like silsesquioxanes or cross-linked networks [2]. Less chlorinated disiloxanes, such as 1,3-dichloro-1,3-dimethyldisiloxane, offer only two reactive sites, which would fundamentally alter the crosslinking density. Furthermore, non-chlorinated disiloxanes like hexamethyldisiloxane (HMDS) are inert and used as solvents or end-cappers, not as polymerization monomers. The specific hydrolysis kinetics of the tetrachloro derivative are distinct, requiring controlled, often equimolar, water reactions to prevent uncontrolled gelation [3].

Quantifiable Differentiation of 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane: Head-to-Head and Cross-Study Evidence


Superior Crosslinking Site Density Compared to Dichloro-disiloxane Analogs

The key differentiation of 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane lies in its tetra-functionality as a crosslinking monomer. A direct comparison with its closest structural analog, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, reveals that the target compound provides twice the number of reactive Si-Cl sites (4 vs. 2) [1]. This inherently enables the formation of a significantly more densely crosslinked polymer network from a single precursor unit. The quantitative measure of the chlorine weight fraction, a proxy for the reactive building block density, is 58.1 wt% for the target compound, which is substantially higher than in less chlorinated disiloxanes [2].

Organosilicon Synthesis Polymer Chemistry Crosslinking Agents

Dual Functional Architecture for Linear and Cage Structures: A Comparison with Dimethyldichlorosilane

Unlike the monomeric building block dimethyldichlorosilane (Me₂SiCl₂), which yields mixed linear/cyclic products upon hydrolysis, 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane provides a pre-formed Si-O-Si linkage. This structural feature is a specific requirement for synthesizing silsesquioxane cages via controlled hydrolysis [1]. A comparative analysis of hydrolysis pathways shows that while Me₂SiCl₂ undergoes random polymerization, the target compound's reaction can be directed towards defined oligomeric structures, as kinetic studies on chlorodisiloxanes demonstrate a controllable hydrolysis pathway when using equimolar water quantities [2].

Silsesquioxane Synthesis Material Science Precursor Chemistry

Specialized Application in Atomic Layer Deposition (ALD) vs. HMDS

In semiconductor processing, 1,1,3,3-tetrachloro-1,3-dimethylsiloxane is functionally differentiated from hexamethyldisiloxane (HMDS) and simple chlorosilanes as a silicon source for Atomic Layer Deposition (ALD) of SiO₂ and SiCO films [1]. While HMDS is chemically inert and used for surface passivation, the target compound's Si-Cl bonds facilitate the self-limiting surface reactions necessary for ALD. The deposition process, when paired with an oxidant like water vapor or ozone, yields films with high conformality and atomic-level thickness control. Purity is a critical procurement metric, with high-purity grades (e.g., >99%) being essential for achieving low-defect films [1].

Atomic Layer Deposition Semiconductor Manufacturing Thin Films

Thermal Stability Advantage of the Pre-Formed Disiloxane Backbone Over Monomeric Chlorosilanes

The Si-O-Si backbone inherent to 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane confers a degree of thermal stability that is absent in monomeric chlorosilanes until they are polymerized. The compound's boiling point (141 °C at 750 Torr) and its chemical structure indicate it can serve as a template for creating thermally robust materials from the start of the synthesis [1]. This contrasts with Me₂SiCl₂, where the siloxane bond must first be formed before any thermal stability advantage is realized. The direct use of a disiloxane precursor ensures that every polymer building block inherently contains this stabilizing linkage [2].

Thermal Stability High-Temperature Polymers Silicone Resins

High-Value Application Scenarios for 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane Driven by Its Differentiated Properties


Controlled Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS)

This compound is a preferred precursor for synthesizing fully condensed and functionalized POSS cages [1]. Its pre-formed Si-O-Si linkage and four reactive Si-Cl sites enable a more directed hydrolysis and condensation process compared to chlorosilane monomers. This controlled route yields higher-purity POSS structures that are critical as nanofillers in high-performance composites, coatings, and drug delivery systems [1].

High-Purity Silicon Oxide ALD for Semiconductor Manufacturing

In Atomic Layer Deposition (ALD), the self-limiting reaction of 1,1,3,3-tetrachloro-1,3-dimethylsiloxane with oxidants like water vapor or ozone is crucial for depositing ultra-thin, conformal SiO₂ layers [2]. Unlike inert siloxanes like HMDS, its labile Si-Cl bonds provide the necessary reactivity for this process. The procurement of high-purity (99%+) material is non-negotiable for achieving the low-defect films required in next-generation microelectronic devices [2].

Fabrication of High-Crosslink-Density Silicone Resins

As a tetra-functional crosslinker, it is ideal for creating dense, robust silicone networks. In a head-to-head comparison, it offers double the reactive sites of dichloro-disiloxane analogs, producing a tighter mesh [3]. This leads to silicones with superior chemical resistance, mechanical strength, and thermal stability, making it the procurement choice for demanding aerospace, protective coating, and sealant applications [3].

Model Compound for Hydrolysis and Condensation Kinetics Studies

The compound serves as an excellent model for studying fundamental siloxane formation mechanisms due to its well-defined structure and high reactivity [4]. Its behavior, such as the formation of HCl during hydrolysis and the kinetics of the reaction, has been directly investigated to understand autocatalytic effects, providing valuable data for optimizing industrial silicone polymerization processes [4].

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